molecular formula C5H5ClF2N2 B12289402 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole

5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B12289402
M. Wt: 166.55 g/mol
InChI Key: LEUUCQCWCLNKMN-UHFFFAOYSA-N
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Description

5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C5H5ClF2N2. It is a pyrazole derivative, characterized by the presence of a chlorine atom at the 5th position, a difluoromethyl group at the 3rd position, and a methyl group at the 1st position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of 5-chloro-1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as chlorination, methylation, and difluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(trifluoromethyl)-1-methyl-1H-pyrazole
  • 5-chloro-3-(methyl)-1-methyl-1H-pyrazole
  • 5-chloro-3-(ethyl)-1-methyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various applications .

Biological Activity

Fungicidal Activity

Pyrazole carboxamide compounds, which are derived from 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole, have shown significant fungicidal activity. These compounds act as succinate dehydrogenase inhibitors (SDHIs), interrupting fungal metabolism .

SDHIs work by inhibiting the succinate dehydrogenase enzyme in the respiratory chain of fungi . This mode of action has been demonstrated to be effective against various phytopathogenic fungi, including basidiomycetes and ascomycetes like Botrytis sp.

Comparative Efficacy

In a study comparing novel pyrazole carboxamide derivatives to commercial fungicides, some compounds showed superior activity:

CompoundActivity Compared to Boscalid
9cHigher
9mHigher

Compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity against seven phytopathogenic fungi compared to the commercial fungicide boscalid .

Structure-Activity Relationship

A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed using Topomer CoMFA for these compounds . This model provides insights into the structural features that contribute to the fungicidal activity of pyrazole carboxamides.

Molecular Docking Studies

Molecular docking studies revealed that the carbonyl oxygen atom of compound 9m could form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 on the succinate dehydrogenase enzyme . This interaction is likely crucial for the compound's fungicidal activity.

Broader Biological Activities

While the specific compound this compound is primarily used as an intermediate, related pyrazole compounds have shown a wide range of biological activities:

  • Anti-microbial
  • Anti-fungal
  • Anti-tubercular
  • Anti-inflammatory

Safety and Environmental Considerations

The development of new fungicides based on pyrazole carboxamides is driven by the need to overcome resistance problems in fungal pathogens . However, the environmental impact and safety of these compounds must be carefully evaluated.

A study on isoflucypram, a related pyrazole carboxamide fungicide, examined its hazard identification profile, including absorption, distribution, metabolism, and elimination . Such studies are crucial for assessing the safety and environmental impact of these compounds.

Properties

IUPAC Name

5-chloro-3-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUUCQCWCLNKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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